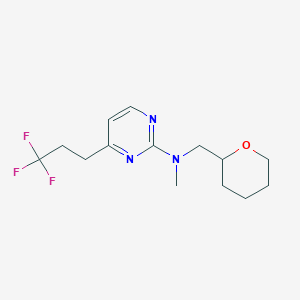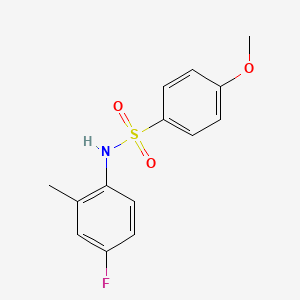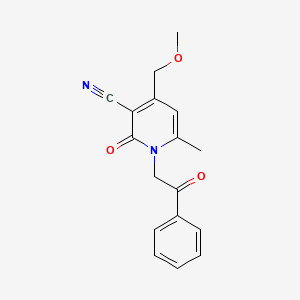![molecular formula C16H25NO3 B5374780 N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5374780.png)
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide, also known as URB597, is a synthetic compound that belongs to the family of fatty acid amide hydrolase (FAAH) inhibitors. URB597 is a potent inhibitor of FAAH, an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of several neurological and psychiatric disorders.
作用機序
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide acts as a selective inhibitor of FAAH, which is responsible for breaking down anandamide. By inhibiting FAAH, N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide increases the levels of anandamide, which binds to and activates cannabinoid receptors in the brain, leading to the regulation of mood, appetite, and pain perception.
Biochemical and Physiological Effects:
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has been shown to have several biochemical and physiological effects in preclinical studies. Studies have shown that N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide increases the levels of anandamide, which leads to the activation of cannabinoid receptors in the brain, resulting in the regulation of mood, appetite, and pain perception. N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has also been shown to have anti-inflammatory effects in preclinical studies.
実験室実験の利点と制限
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has several advantages and limitations for lab experiments. One of the advantages is its potency and selectivity as an FAAH inhibitor, which allows for the precise modulation of anandamide levels. However, N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has a short half-life, which may limit its therapeutic potential. Additionally, N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide may have off-target effects, which may complicate the interpretation of results.
将来の方向性
There are several future directions for the study of N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide. One direction is the development of more potent and selective FAAH inhibitors with longer half-lives. Another direction is the investigation of the therapeutic potential of N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide in the treatment of several neurological and psychiatric disorders. Additionally, the off-target effects of N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide should be further investigated to better understand its mechanism of action.
合成法
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 3,4-diethoxybenzylamine with 2-methyl-2-nitropropane followed by reduction of the nitro group to an amine using a reducing agent such as palladium on carbon. The final step involves the reaction of the amine with 2-bromoacetophenone in the presence of a base such as potassium carbonate to yield N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide.
科学的研究の応用
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders such as anxiety, depression, and pain. Studies have shown that N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide increases the levels of anandamide, which plays a crucial role in regulating mood, appetite, and pain perception.
特性
IUPAC Name |
N-[1-(3,4-diethoxyphenyl)ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-6-19-14-9-8-13(10-15(14)20-7-2)12(5)17-16(18)11(3)4/h8-12H,6-7H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRFAZATIIHVMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)NC(=O)C(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-methylphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5374704.png)
![4-[(6-methylpyridin-3-yl)oxy]-1-(3-thienylmethyl)piperidine-4-carboxylic acid](/img/structure/B5374711.png)
![{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374718.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5374736.png)
![8-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5374739.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide](/img/structure/B5374741.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B5374747.png)
![N-[(2R*,3R*)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-3-(3-methoxyphenyl)propanamide](/img/structure/B5374753.png)

![3-{[4-(3-methylphenyl)-1-piperazinyl]methyl}-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374785.png)
![N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-2-furamide](/img/structure/B5374788.png)

![1-(2-thienyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5374804.png)